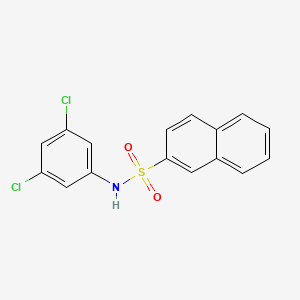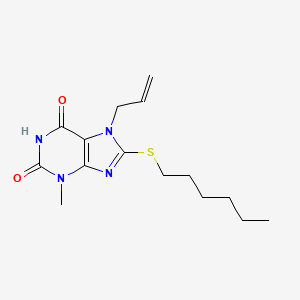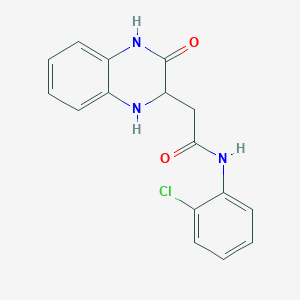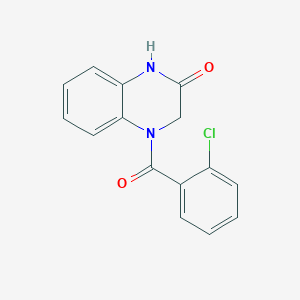![molecular formula C15H13BrN2O3 B6418716 [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387377-85-7](/img/structure/B6418716.png)
[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromopyridine-3-carboxylate” is a substrate used in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Synthesis Analysis
This compound has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s also been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The empirical formula for “Methyl 5-bromopyridine-3-carboxylate” is C7H6BrNO2 .Chemical Reactions Analysis
“Methyl 5-bromopyridine-3-carboxylate” is used in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether . It’s also been used in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“Methyl 5-bromopyridine-3-carboxylate” is a solid with a melting point of 96-100 °C . It’s slightly soluble in water .Mécanisme D'action
The mechanism of action of [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve the interaction of the compound with a variety of biological molecules. Specifically, it is believed that the methyl group of this compound interacts with the hydrophobic regions of proteins, while the phenyl group interacts with the aromatic regions of proteins. Additionally, the bromopyridine moiety is believed to interact with the charged regions of proteins, while the carboxyl group is believed to interact with the acidic regions of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to interact with a variety of biological molecules. Specifically, it is believed that this compound can inhibit the activity of enzymes, as well as bind to proteins and regulate gene expression. Additionally, it is believed that this compound can interact with cellular receptors and modulate the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate in laboratory experiments include its high purity, its ability to interact with a variety of biological molecules, and its relatively simple synthesis method. Additionally, this compound is relatively stable, which makes it ideal for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its relatively low bioavailability.
Orientations Futures
There are a number of potential future directions for research on [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug design and development. Additionally, further research could be conducted to investigate the mechanism of action of this compound, as well as its potential interactions with other small molecules and proteins. Additionally, research could be conducted to explore the potential uses of this compound in other scientific fields, such as biochemistry, genetics, and cell biology. Finally, further research could be conducted to improve the synthesis methods of this compound, as well as to develop new methods of synthesis.
Méthodes De Synthèse
The synthesis of [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has been studied extensively and several methods have been developed. The most commonly used method involves the reaction of 5-bromopyridine-3-carboxylic acid with methyl(phenyl)carbamoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product in high yields, with a purity of greater than 95%. Other methods of synthesis include the reaction of 5-bromopyridine-3-carboxylic acid with methyl(phenyl)carbamoyl bromide in the presence of a base, as well as the reaction of 5-bromopyridine-3-carboxylic acid with methyl(phenyl)carbamoyl bromide in the presence of an acid.
Applications De Recherche Scientifique
[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has been used in a range of laboratory experiments due to its unique chemical structure and its ability to interact with a variety of biological molecules. For example, this compound has been used in studies of the binding of small molecules to proteins, as well as in studies of the inhibition of enzyme activity. Additionally, this compound has been used in studies of the regulation of gene expression, as well as in studies of the interaction of drugs with cellular receptors.
Safety and Hazards
Propriétés
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-18(13-5-3-2-4-6-13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHTHYRFHKKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6418658.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)
![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)

![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)
![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)
